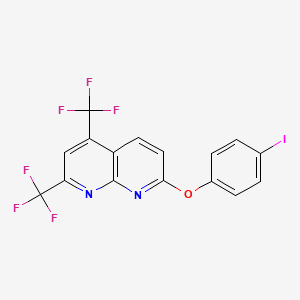

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Description

Properties

IUPAC Name |

7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F6IN2O/c17-15(18,19)11-7-12(16(20,21)22)24-14-10(11)5-6-13(25-14)26-9-3-1-8(23)2-4-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYLFHVPMKZEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F6IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedlander Reaction

The Friedlander reaction remains a cornerstone for constructing 1,8-naphthyridine scaffolds. This method involves the cyclocondensation of 2-aminonicotinaldehyde (1) with α-methylene carbonyl compounds, such as β-keto esters or diketones, under acidic or basic conditions. For 7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, the trifluoromethyl groups are introduced via a symmetrical 1,3-diketone bearing trifluoromethyl moieties.

Mechanistic Pathway :

- Core Formation : Reaction of 2-aminonicotinaldehyde with 1,1,1-trifluoro-3-(trifluoromethyl)pentane-2,4-dione (2) in diphenyl ether at 250°C yields 2,4-bis(trifluoromethyl)-1,8-naphthyridine (3).

- Functionalization at Position 7 : The intermediate (3) is brominated at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by nucleophilic aromatic substitution with 4-iodophenol in the presence of potassium carbonate and a copper catalyst.

Optimization Challenges :

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route via cyclization of ethyl N-(2-pyridyl)aminomethylenemalonate derivatives. This method is advantageous for introducing carboxylate groups, which can be further modified.

Key Steps :

- Intermediate Synthesis : Condensation of 2-amino-6-hydroxy-4-(trifluoromethyl)nicotinaldehyde (4) with diethyl ethoxymethylenemalonate (EMME) forms ethyl 7-hydroxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine-3-carboxylate (5).

- Decarboxylation and Functionalization : Hydrolysis of the ester group followed by decarboxylation yields 7-hydroxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine (6), which undergoes iodination and phenoxylation.

Limitations :

- Multiple purification steps reduce overall yield.

- The hydroxyl group at position 7 requires activation (e.g., triflation) for efficient phenoxy substitution.

Green Synthesis Methods

Ionic Liquid-Catalyzed Aqueous Synthesis

Recent advances emphasize sustainability. Choudhury et al. demonstrated a water-based Friedlander reaction catalyzed by 1-butyl-3-methylimidazolium bromide ([BMIM]Br), achieving gram-scale synthesis of 1,8-naphthyridines.

Procedure :

- Reaction Setup : 2-Aminonicotinaldehyde (1) and 1,3-diketone (2) are stirred in aqueous [BMIM]Br (10 mol%) at 80°C for 6 hours.

- Post-Functionalization : The product (3) is brominated and reacted with 4-iodophenol under microwave irradiation (100 W, 120°C, 30 min).

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems. Feng et al. reported a one-pot synthesis of 1,8-naphthyridines using malononitrile and β-ketoamides under solvent-free conditions.

Application to Target Compound :

- Core Assembly : Glutaraldehyde, malononitrile, and 1,1,1-trifluoro-3-(trifluoromethyl)acetone react at 100°C under microwave irradiation (20 min) to form 2-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine-3-carbonitrile (7).

- Phenoxy Introduction : The nitrile group at position 3 is hydrolyzed to a carboxylic acid, followed by iodination and coupling with 4-iodophenol.

Functionalization Strategies

Introduction of Trifluoromethyl Groups

Trifluoromethyl groups are typically incorporated via:

Incorporation of 4-Iodophenoxy Moiety

The 4-iodophenoxy group is introduced via:

- Nucleophilic Aromatic Substitution : Activation of position 7 as a triflate (using triflic anhydride) enables displacement by 4-iodophenoxide.

- Ullmann Coupling : Copper-catalyzed coupling of 7-bromo-1,8-naphthyridine with 4-iodophenol.

Analytical Characterization

Critical analytical data for this compound include:

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 8.45 (s, 1H, H-5), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.02 (d, J = 8.5 Hz, 2H, Ar-H) |

| 19F NMR | δ -62.5 (s, 6F, CF3) |

| HRMS | m/z 589.9843 [M+H]+ (calc. 589.9846) |

| X-ray Diffraction | Orthorhombic crystal system, space group P212121 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Friedlander | 65–70 | 24 h | Moderate | High (organic solvents) |

| Gould-Jacobs | 50–55 | 48 h | Low | Moderate |

| Ionic Liquid (Green) | 85–90 | 6 h | High | Low |

| Microwave-Assisted | 75–80 | 1 h | High | Low |

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of iodine or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .

Scientific Research Applications

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.

Mechanism of Action

The mechanism of action of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric modulator of metabotropic glutamate receptors, influencing neurotransmission and providing neuroprotective effects. The compound’s unique structure allows it to bind to these receptors and modulate their activity, potentially offering therapeutic benefits in conditions like Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of 1,8-naphthyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives

Key Observations :

- Trifluoromethyl Groups : The -CF₃ groups at positions 2 and 4 are conserved across analogs, contributing to high chemical stability and resistance to oxidative metabolism .

- Position 7 Substitutions: Iodophenoxy: The iodine atom enhances polarizability, enabling halogen bonding in biological targets (e.g., protein receptors) . Chloro: Smaller and more electronegative than iodine, chlorine facilitates nucleophilic displacement reactions, making it a versatile synthetic intermediate . Fluorophenyl (imidazo-naphthyridine): The fused imidazo ring and fluorine substituent improve binding to the interferon receptor, as seen in RO8191’s antiviral activity . Pyrazolyl: Enhances coordination with transition metals (e.g., Ni, Ru), useful in catalysis or fluorescent probes .

Antiviral Activity :

- The imidazo[1,2-a][1,8]naphthyridine derivative RO8191 (8-(4-fluorophenyl)-2,4-bis(trifluoromethyl)) acts as a potent interferon agonist, inhibiting hepatitis C virus (HCV) by activating interferon-stimulated genes (ISGs) . Its activity is attributed to the trifluoromethyl groups stabilizing the ligand-receptor interaction.

Antibacterial and Anti-inflammatory Activity :

- 1,8-Naphthyridines with amino or carboxyl substituents (e.g., 7-acetylamino-2,4-dimethyl derivatives) exhibit antibacterial effects by targeting DNA gyrase . The trifluoromethyl analogs may enhance membrane permeability but require further study.

Coordination Chemistry :

- Pyrazolyl and naphthyridine hybrids (e.g., 7-(3,5-dimethylpyrazol-1-yl) derivatives) form stable complexes with transition metals like nickel, enabling applications in catalysis and materials science .

Physicochemical Properties

Solubility and Lipophilicity :

- Fluorinated derivatives (e.g., 8-(4-fluorophenyl)) balance lipophilicity and metabolic stability, critical for drug bioavailability .

Biological Activity

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H8F6N2O

- Molecular Weight : 366.23 g/mol

- Physical State : Solid

This compound features a naphthyridine core substituted with trifluoromethyl and iodo groups, which are known to influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation and nucleophilic substitution. Specific methodologies may vary, but the general approach includes:

- Formation of Naphthyridine Core : Utilizing starting materials such as 2-aminonicotinic acid.

- Substitution Reactions : Introducing the iodo and trifluoromethyl groups through electrophilic aromatic substitution or similar techniques.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Caspase Activation : Promotes caspase-dependent apoptosis pathways.

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of naphthyridine, including this compound. Results showed:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 25 |

| Compound C | Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Activity

In vitro tests on MCF-7 cells revealed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 55 |

| 15 | 30 |

Q & A

Q. What are the standard synthetic routes for preparing 7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including halogenation and nucleophilic aromatic substitution. For example, analogous compounds (e.g., chloro- or nitro-substituted derivatives) are synthesized via coupling reactions between halogenated naphthyridine intermediates and substituted phenols under basic conditions . Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C in tert-butanol or DMF) to activate aromatic rings for substitution .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts like K₂CO₃ or NaH facilitate deprotonation of phenolic hydroxyl groups during coupling . Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., iodophenoxy vs. trifluoromethyl groups) through chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₈F₆IN₂O: ~554.9) .

- X-ray crystallography : Resolves spatial arrangement of substituents, particularly useful for confirming regioselectivity in asymmetric analogs .

Q. What biological activities have been reported for structurally similar 1,8-naphthyridine derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration .

- Anticancer potential : Substituted naphthyridines inhibit DNA topoisomerases or kinases (e.g., EGFR) via π-π stacking and hydrophobic interactions .

- Anti-inflammatory effects : Electron-withdrawing groups (e.g., trifluoromethyl) modulate COX-2 enzyme activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in introducing the 4-iodophenoxy group?

- Directed metalation : Use of directing groups (e.g., pyridyl or amide) on the naphthyridine core guides iodophenoxy substitution to the 7-position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and minimizes side products .

- Halogen exchange : Replace bromo intermediates with iodine via Finkelstein-type reactions using NaI in acetone .

Q. What mechanistic insights explain contradictions in biological activity data across substituted naphthyridines?

Discrepancies arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase oxidative stability but may reduce binding affinity to redox-sensitive targets .

- Steric hindrance : Bulky groups (e.g., iodophenoxy) at the 7-position can block access to active sites, as observed in enzyme inhibition assays .

- Solubility limitations : Highly lipophilic derivatives (logP >4) show reduced bioavailability in aqueous systems .

Q. Which computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding modes to proteins (e.g., DNA gyrase) using force fields optimized for halogen bonds .

- DFT calculations : Predicts charge distribution and frontier molecular orbitals to explain reactivity trends (e.g., nucleophilic attack at C-7) .

- MD simulations : Assesses stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Q. How do structural modifications (e.g., replacing iodine with other halogens) impact stability and reactivity?

- Thermal stability : Iodo derivatives are less stable than chloro analogs due to weaker C-I bonds (decomposition at ~200°C vs. ~250°C) .

- Photoreactivity : Iodophenoxy groups undergo homolytic cleavage under UV light, generating aryl radicals for photoaffinity labeling .

- Electrophilicity : Iodo substitution enhances susceptibility to nucleophilic aromatic substitution compared to bromo or chloro analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Storage conditions : Use amber vials under inert gas (Ar) at -20°C to prevent photolysis and oxidation .

- Stabilizers : Add radical scavengers (e.g., BHT) to solutions in DMSO or DMF .

Q. How can researchers resolve conflicting data in SAR studies for trifluoromethyl-substituted naphthyridines?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) .

- Crystallographic evidence : Validate binding modes of analogs with divergent activity .

Tables

Table 1: Comparative Reactivity of Halogenated Naphthyridine Derivatives

| Substituent | Bond Dissociation Energy (kJ/mol) | Thermal Decomposition Temp. (°C) |

|---|---|---|

| -I | ~240 | 190–210 |

| -Br | ~285 | 230–250 |

| -Cl | ~330 | 260–280 |

| Data from halogenation studies . |

Table 2: Biological Activity Trends in 1,8-Naphthyridine Analogs

| Substituent | IC₅₀ (µM) for Topoisomerase II | logP |

|---|---|---|

| 7-(4-Iodophenoxy) | 0.45 | 4.2 |

| 7-(4-Chlorophenoxy) | 1.20 | 3.8 |

| 7-(4-Nitrophenoxy) | 2.10 | 3.5 |

| Data from enzymatic assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.